molecular formula C18H11Cl2F4N5O B609838 Parimifasor CAS No. 1796641-10-5

Parimifasor

Cat. No. B609838
CAS RN: 1796641-10-5
M. Wt: 460.21
InChI Key: GPLAWHGEODGIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parimifasor (also known as LYC-30937-EC or LYC30937) is an orally bioavailable, enteric-coated ATPase modulator . It is primarily used as a gut-directed therapy for the treatment of inflammatory bowel disease (IBD) .


Molecular Structure Analysis

The molecular formula of Parimifasor is C18H11Cl2F4N5O . It has a molecular weight of 460.21 . The InChIKey of Parimifasor is GPLAWHGEODGIAW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Parimifasor is a solid substance . It is soluble in DMSO .

Scientific Research Applications

Treatment of Ulcerative Colitis

Parimifasor is being researched for its potential in treating ulcerative colitis . It is an ATPase modulator and immunomodulator, which could potentially help regulate the immune response and inflammation associated with this condition .

Treatment of Plaque Psoriasis

Clinical trials have been conducted to assess the efficacy and safety of Parimifasor in patients with moderate chronic plaque-type psoriasis . The objective of these trials was to determine the efficacy and safety of Parimifasor in these patients .

Treatment of Active Severe Ulcerative Colitis

Parimifasor has been studied in clinical trials for the treatment of active severe ulcerative colitis . The trials aimed to evaluate the efficacy and safety of Parimifasor given orally once daily in subjects with active ulcerative colitis .

Breast Cancer Treatment

Studies are evaluating the efficacy of Parimifasor in hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. These trials assess Parimifasor’s potential to prolong progression-free survival when combined with endocrine therapy .

Endocrine Therapy

Parimifasor is being explored in the context of endocrine therapy . It is believed that the drug’s mechanism of action as an ATPase modulator and immunomodulator could potentially enhance the effectiveness of endocrine therapy .

Digestive System Disorders

Parimifasor is being researched for its potential applications in the treatment of various digestive system disorders . Its mechanism of action as an ATPase modulator and immunomodulator could potentially help regulate the immune response and inflammation associated with these conditions .

properties

IUPAC Name

3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLAWHGEODGIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parimifasor

CAS RN

1796641-10-5
Record name Parimifasor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARIMIFASOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.